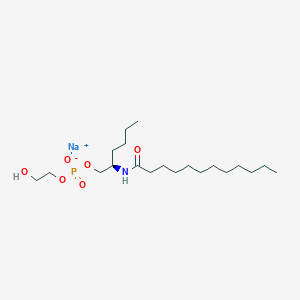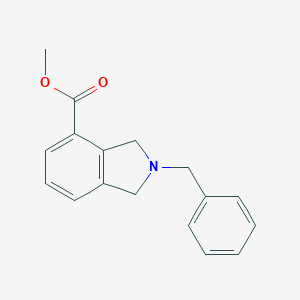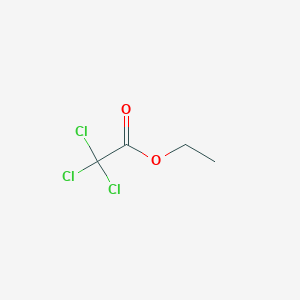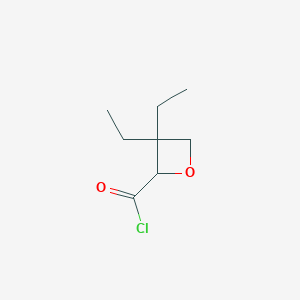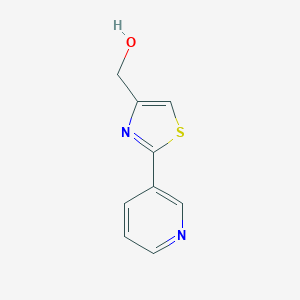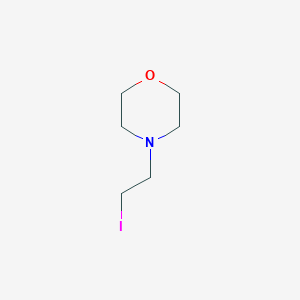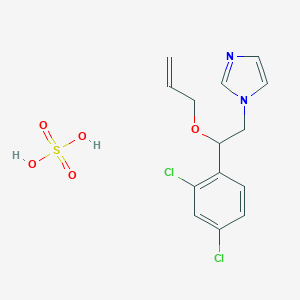
Imazalil sulfate
Descripción general
Descripción
Es particularmente efectivo contra un amplio espectro de hongos, incluidos aquellos que afectan las frutas, las verduras y las plantas ornamentales . El compuesto es conocido por sus propiedades protectoras, curativas y anti-esporulación, lo que lo convierte en una herramienta valiosa para controlar las infecciones fúngicas .
Mecanismo De Acción
El sulfato de imazalil ejerce sus efectos fungicidas al interrumpir la función de las membranas celulares fúngicas. Inhibe la síntesis de ergosterol, un componente clave de las membranas celulares fúngicas, lo que lleva a un aumento de la permeabilidad de la membrana y, en última instancia, a la muerte celular . El compuesto se dirige a la enzima lanosterol 14α-desmetilasa, que participa en la biosíntesis de ergosterol .
Compuestos Similares:
Miconazol: Otro fungicida basado en imidazol con mecanismos de acción similares pero diferentes aplicaciones.
Ketoconazol: Un agente antifúngico ampliamente utilizado tanto en entornos médicos como agrícolas.
Clotrimazol: Se utiliza comúnmente en formulaciones tópicas para tratar infecciones fúngicas.
Singularidad: El sulfato de imazalil es único en su actividad de amplio espectro y su capacidad para ser utilizado tanto como agente protector como curativo. Sus propiedades sistémicas le permiten ser absorbido y translocado dentro de las plantas, proporcionando una protección duradera contra las infecciones fúngicas .
Análisis Bioquímico
Biochemical Properties
Imazalil sulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins within the fungal pathogens, disrupting their normal functions and leading to their eventual death .
Cellular Effects
This compound has profound effects on the cells of fungal pathogens. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfato de imazalil se sintetiza mediante un proceso de varios pasos que implica la reacción de 1-(2,4-diclorofenil)-2-(1H-imidazol-1-il)etanol con cloruro de alilo en presencia de una base para formar el intermedio 1-(2,4-diclorofenil)-2-(1H-imidazol-1-il)etil éter de alilo. Este intermedio se trata luego con ácido sulfúrico para producir sulfato de imazalil .
Métodos de Producción Industrial: En entornos industriales, la producción de sulfato de imazalil implica el uso de reactores a gran escala y entornos controlados para garantizar la pureza y el rendimiento del producto final. El proceso generalmente incluye pasos como la extracción con disolventes, la cristalización y la purificación para obtener el compuesto deseado en su forma de sulfato .
Análisis De Reacciones Químicas
Tipos de Reacciones: El sulfato de imazalil se somete a varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de imazalil, que se estudian por su posible uso en diferentes aplicaciones .
Aplicaciones Científicas De Investigación
El sulfato de imazalil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Miconazole: Another imidazole-based fungicide with similar mechanisms of action but different applications.
Ketoconazole: A widely used antifungal agent in both medical and agricultural settings.
Clotrimazole: Commonly used in topical formulations for treating fungal infections.
Uniqueness: Imazalil sulfate is unique in its broad-spectrum activity and its ability to be used both as a protective and curative agent. Its systemic properties allow it to be absorbed and translocated within plants, providing long-lasting protection against fungal infections .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58594-72-2 | |
| Record name | Imazalil sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENILCONAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



